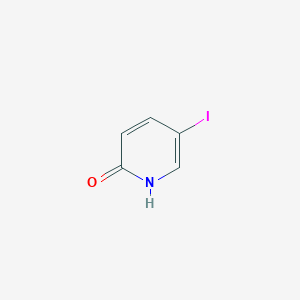

2-Hydroxy-5-iodopyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-iodo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJUNNCVIDKJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332659 | |

| Record name | 2-Hydroxy-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13472-79-2 | |

| Record name | 2-Hydroxy-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-5-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-5-iodopyridine: Chemical Properties, Structure, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-iodopyridine, also known by its tautomeric name 5-iodo-2(1H)-pyridone, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with both a hydroxyl (or oxo) group and an iodine atom, imparts unique reactivity and makes it a valuable intermediate in the synthesis of a diverse range of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structural features, and key experimental methodologies relevant to its synthesis and characterization.

Chemical Properties and Structure

This compound is typically a yellow to orange or white crystalline powder.[3] It is recognized as a key building block in the development of pharmaceuticals, particularly for neurological disorders, as well as in the agrochemical sector for herbicides and pesticides.[1][2] The compound is sensitive to light and should be stored in a cool, dark place under an inert atmosphere.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 13472-79-2 | [3] |

| Molecular Formula | C₅H₄INO | [3] |

| Molecular Weight | 221.00 g/mol | [3] |

| Melting Point | 192-196 °C (lit.) | [3] |

| Appearance | White to Yellow to Orange powder/crystal | [3] |

| Boiling Point | 321.6±35.0 °C (Predicted) | |

| pKa | 10.15±0.10 (Predicted) | |

| Solubility | Insoluble in water | |

| Assay Purity | ≥97% |

Structural Information & Tautomerism

A critical feature of this compound is its existence as a pair of tautomers: the aromatic hydroxy form (2-hydroxypyridine) and the non-aromatic pyridone form (2-pyridone). The equilibrium between these two forms can be influenced by the solvent, temperature, and pH. In the solid state and in polar solvents, the pyridone form is generally favored.

| Identifier | Value | Reference(s) |

| Synonyms | 5-Iodo-2(1H)-pyridone, 5-Iodo-2-pyridinol | |

| SMILES | Oc1ccc(I)cn1 (Hydroxy form)O=c1cc(I)ccn1 (Pyridone form) | [3] |

| InChI | 1S/C5H4INO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |

| InChIKey | ZDJUNNCVIDKJAN-UHFFFAOYSA-N |

The tautomeric relationship is a key consideration for its reactivity and interactions in biological systems.

References

Synthesis and Characterization of 2-Hydroxy-5-iodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxy-5-iodopyridine, an important intermediate in the pharmaceutical and agrochemical industries. This document details a common synthetic route, purification methods, and a thorough analysis of its physicochemical and spectroscopic properties.

Physicochemical Properties

This compound, also known as 5-iodo-2(1H)-pyridone, is a yellow amorphous powder. It is a key building block in organic synthesis due to the reactivity endowed by the hydroxyl group and the iodine atom.[1][2] It is primarily used as an intermediate in the development of novel therapeutic agents, particularly in medicinal chemistry for creating compounds with potential anti-inflammatory and anti-cancer properties.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13472-79-2 | [1][3] |

| Molecular Formula | C₅H₄INO | [1][3] |

| Molecular Weight | 220.99 g/mol | [1] |

| Appearance | Yellow amorphous powder | [1] |

| Melting Point | 191-197 °C | [1][3] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis of this compound

A prevalent method for the synthesis of this compound is the direct iodination of 2-hydroxypyridine. This electrophilic aromatic substitution is often carried out using N-iodosuccinimide (NIS) as the iodinating agent.

Synthesis Pathway

The synthesis involves the reaction of 2-hydroxypyridine with N-iodosuccinimide in a suitable solvent. The reaction proceeds via an electrophilic attack of the iodonium ion on the electron-rich pyridine ring.

Experimental Protocol

Materials:

-

2-Hydroxypyridine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (or other suitable solvent)

-

Sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxypyridine in a suitable solvent like acetonitrile.

-

Cool the solution in an ice bath.

-

Add N-iodosuccinimide portion-wise to the stirred solution.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.

Tautomerism

A crucial characteristic of 2-hydroxypyridine and its derivatives is the existence of a tautomeric equilibrium between the hydroxy form (enol) and the pyridone form (keto). In the case of this compound, it exists in equilibrium with 5-iodo-2(1H)-pyridone. In the solid state and in polar solvents, the pyridone form is generally favored.

Characterization

The structure and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| FTIR (cm⁻¹) | Data not available in the searched literature. |

| Mass Spec (m/z) | Data not available in the searched literature. |

Note: While general principles of spectroscopic interpretation are well-established, specific, experimentally-derived spectral data for this compound were not available in the public literature searched for this guide.

Experimental Workflow for Characterization

The following workflow outlines the standard procedures for the spectroscopic characterization of the synthesized compound.

Applications in Drug Development

This compound serves as a versatile scaffold in drug discovery. The iodine atom provides a site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents. The hydroxypyridine core is a known pharmacophore in many biologically active molecules. This combination of functionalities makes it a valuable starting material for the synthesis of libraries of compounds for screening against various biological targets. Its derivatives have been investigated for their potential as anti-inflammatory, anti-cancer, and neuroprotective agents.[1][2]

References

Spectroscopic Profile of 2-Hydroxy-5-iodopyridine: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-hydroxy-5-iodopyridine (CAS No. 13472-79-2), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its spectral data and analytical methodologies.

Introduction

This compound, which exists in tautomeric equilibrium with 5-iodo-2(1H)-pyridone, is a crucial building block in organic synthesis. Its structural elucidation and quality control rely heavily on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide presents an analysis of its spectroscopic data. While complete, experimentally verified datasets for 1H NMR, 13C NMR, and a detailed IR peak list are not consistently available across all public databases, this guide provides available data from reputable sources and expected values based on structural analysis.

Spectroscopic Data

The following sections summarize the available and anticipated spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The primary ionization method referenced is Gas Chromatography-Mass Spectrometry (GC-MS).

| Parameter | Value |

| Molecular Formula | C₅H₄INO |

| Molecular Weight | 221.00 g/mol |

| Major m/z Peaks | 221, 66, 39[1] |

| Total Peaks Observed | 104[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The data presented here is based on Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) spectroscopy. Due to the tautomeric nature of the compound, the spectrum is expected to show characteristics of both the pyridinol and pyridone forms.

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| O-H stretch (phenol) | 3400-3200 (broad) | Indicative of the hydroxyl group in the 2-hydroxypyridine tautomer. Broadness suggests hydrogen bonding. |

| N-H stretch (pyridone) | 3100-2900 (broad) | Characteristic of the N-H bond in the 5-iodo-2-pyridone tautomer. |

| C-H stretch (aromatic) | 3100-3000 | Aromatic C-H vibrations of the pyridine ring. |

| C=O stretch (amide) | ~1650 | A strong absorption indicative of the carbonyl group in the 2-pyridone tautomer. |

| C=C/C=N stretch | 1600-1450 | Ring stretching vibrations of the pyridine core. |

| C-I stretch | 600-500 | Expected in the fingerprint region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.3.1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.2 - 6.4 | Doublet (d) | ~9.0 |

| H-4 | 7.4 - 7.6 | Doublet of doublets (dd) | ~9.0, ~2.5 |

| H-6 | 7.8 - 8.0 | Doublet (d) | ~2.5 |

| N-H / O-H | Broad singlet | - | - |

Table 2.3.2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 160 - 165 |

| C-3 | 110 - 115 |

| C-4 | 140 - 145 |

| C-5 | 75 - 80 |

| C-6 | 145 - 150 |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the cited literature. However, the following provides generalized standard operating procedures for the analysis of a solid organic compound.

Mass Spectrometry (GC-MS)

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Chromatographic Conditions :

-

Column : A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature : 250 °C.

-

Oven Program : Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a steady rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

-

Carrier Gas : Helium at a constant flow rate.

-

-

Mass Spectrometer Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : m/z 35-500.

-

Source Temperature : 230 °C.

-

Infrared Spectroscopy (ATR-FT-IR)

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a Bruker Tensor 27 FT-IR).[1]

-

Sample Preparation : A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Data Acquisition :

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation :

-

Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

The sample is thoroughly mixed to ensure homogeneity.

-

-

¹H NMR Acquisition :

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized through shimming.

-

A standard one-pulse experiment is performed.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled experiment is typically performed.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound such as this compound.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

References

In-Depth Technical Guide: 2-Hydroxy-5-iodopyridine (CAS Number: 13472-79-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-iodopyridine, also known by its tautomeric name 5-iodo-2(1H)-pyridone, is a halogenated heterocyclic organic compound. Its unique molecular structure, featuring both a hydroxyl (or keto) group and an iodine atom on a pyridine ring, makes it a valuable and versatile intermediate in various fields of chemical synthesis. This technical guide provides a comprehensive overview of the properties, synthesis, applications, and hazards associated with CAS number 13472-79-2, with a focus on its role in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to yellow or orange crystalline powder. It is largely insoluble in water but soluble in various organic solvents.

| Property | Value | Source |

| Molecular Formula | C₅H₄INO | [1][2] |

| Molecular Weight | 221.00 g/mol | [1] |

| Melting Point | 189-196 °C | [3] |

| Boiling Point | 321.6 ± 35.0 °C (Predicted) | N/A |

| pKa | 10.15 ± 0.10 (Predicted) | N/A |

| Appearance | White to yellow to orange crystalline powder | [3] |

| Solubility | Insoluble in water | [2] |

| InChI Key | ZDJUNNCVIDKJAN-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC(=O)NC=C1I | [1][2] |

Synthesis and Chemical Reactivity

While specific industrial synthesis protocols are often proprietary, the academic literature describes various methods for the preparation of substituted 2-pyridones. A common conceptual pathway involves the multi-step synthesis starting from readily available pyridine derivatives. The reactivity of this compound is characterized by the chemistry of its functional groups: the nucleophilicity of the pyridone nitrogen, the potential for electrophilic substitution on the ring, and the utility of the iodo-group in cross-coupling reactions.

A representative synthesis workflow for a potential therapeutic agent starting from this compound is illustrated below.

Applications in Research and Drug Development

The primary application of this compound is as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4][5] Its structure is a key component in the development of novel therapeutic agents.

Medicinal Chemistry

-

Anti-inflammatory and Anti-cancer Agents: The unique structure of this compound allows for diverse functionalization, making it a valuable starting material for creating compounds with potential anti-inflammatory and anti-cancer properties.[4]

-

Neurological Disorders: This compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, owing to its ability to be incorporated into molecules that can interact with specific biological receptors.[6]

-

Kinase Inhibitors: It has been used as a precursor in the synthesis of potent and selective inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a target for liver diseases.

-

Antifibrotic Agents: Researchers have utilized this compound to create new analogs of pirfenidone, a drug used to treat idiopathic pulmonary fibrosis, with the aim of improving solubility and pharmacokinetic properties.[7]

Agrochemicals

This compound is also employed in the agrochemical sector for the synthesis of herbicides and pesticides, contributing to the development of effective crop protection strategies.[4]

Hazards and Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory or industrial setting.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 1 / Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[8]

-

H318: Causes serious eye damage.

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Personal Protective Equipment (PPE):

When handling this compound, it is essential to use appropriate personal protective equipment, including a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves. Work should be conducted in a well-ventilated area, preferably in a fume hood.

Experimental Protocol: Synthesis of a 5-Substituted-2(1H)-pyridone Derivative

The following is a representative, conceptual experimental protocol for a reaction where this compound could be used as a starting material. This protocol is for illustrative purposes and should be adapted and optimized based on the specific target molecule and laboratory conditions.

Objective: To synthesize a 5-aryl-2(1H)-pyridone via a Suzuki coupling reaction.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture to the flask via syringe.

-

Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2(1H)-pyridone.

Work-up and Purification Workflow:

Conclusion

This compound (CAS 13472-79-2) is a chemical intermediate of significant importance, particularly in the realm of medicinal chemistry and drug discovery. Its versatile reactivity allows for its incorporation into a wide array of complex molecules with diverse biological activities. While it presents certain hazards that necessitate careful handling, its value as a building block in the synthesis of novel therapeutic and agrochemical agents is well-established. This guide provides a foundational understanding for researchers and professionals working with this compound, emphasizing its properties, applications, and the necessary safety precautions.

References

- 1. This compound | C5H4INO | CID 459500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. Pi Chemicals System - PI-47916 this compound (13472-79-2) [internal.pipharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 13472-79-2 [amp.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 13472-79-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide on the Tautomerism of 5-Iodo-2-Pyridinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tautomeric equilibrium between the pyridinol (enol) and pyridone (keto) forms of substituted pyridines is a subject of significant interest in medicinal chemistry and drug development. This equilibrium can profoundly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. 5-Iodo-2-pyridinol, a halogenated derivative, presents a compelling case study in tautomerism, where the interplay of electronic effects of the iodine substituent and the inherent stability of the aromatic pyridinol versus the amidic pyridone structure dictates the position of the equilibrium. This technical guide provides a comprehensive overview of the tautomerism of 5-iodo-2-pyridinol, consolidating available data and outlining key experimental protocols for its characterization.

The Tautomeric Equilibrium

5-Iodo-2-pyridinol exists in a dynamic equilibrium between two tautomeric forms: the aromatic 5-iodo-2-pyridinol (enol form) and the non-aromatic 5-iodo-2(1H)-pyridone (keto form). The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and the electronic nature of substituents on the pyridine ring.[1]

References

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxy-5-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Hydroxy-5-iodopyridine (CAS No: 13472-79-2), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility, known stability factors, and detailed experimental protocols for determining these properties.

Core Properties of this compound

This compound, also known as 5-Iodo-2(1H)-pyridone or 5-Iodo-2-pyridinol, is a yellow amorphous powder or white to yellow to orange crystalline solid.[1][2][3] It is recognized for its utility as a building block in the development of novel therapeutic agents, particularly in medicinal chemistry for creating compounds with potential anti-inflammatory and anti-cancer properties.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄INO | [1][2][4][5][6] |

| Molecular Weight | 221.00 g/mol | [2][3][4][5][6] |

| Melting Point | 191-197 °C | [1][2] |

| Appearance | Yellow amorphous powder / White to Yellow to Orange powder to crystal | [1][3] |

| Purity | ≥ 97% | [2][4][7] |

Tautomerism: A Key Consideration

A critical aspect of this compound's chemistry is its existence as a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. This equilibrium is highly dependent on the solvent environment.[8][9] Non-polar solvents tend to favor the 2-hydroxypyridine form, while polar solvents, such as water and alcohols, favor the 2-pyridone form.[8][9] This phenomenon significantly influences the compound's solubility, stability, and reactivity. The 2-pyridone tautomer is generally more stable in polar, protic solvents due to favorable hydrogen bonding interactions.[9]

Tautomeric equilibrium of this compound.

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [7] |

| Acetone | Slightly Soluble | [10] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [10] |

The insolubility in water is consistent with the general properties of many organic compounds. The slight solubility in acetone and DMSO suggests that these or similar polar aprotic solvents may be suitable for certain applications.

Stability and Storage

This compound is known to be sensitive to certain environmental conditions, necessitating specific storage protocols to maintain its integrity.

| Condition | Recommendation | Source(s) |

| Light | Store in the dark; light sensitive. | [7][10] |

| Temperature | Store in a cool, dry place; recommended at 0-8°C. | [1][7] |

| Atmosphere | Store under an inert atmosphere. | [11] |

| Chemical Compatibility | Store away from oxidizing agents. | [7] |

While specific degradation pathways have not been detailed in the available literature, the sensitivity to light and the recommendation to store away from oxidizing agents suggest that photo-oxidation may be a potential degradation route. The stability of halogenated pyridines can be influenced by factors such as pH and temperature, with potential for nucleophilic displacement of the halogen, particularly at the 2-position.[12][13]

Experimental Protocols

Given the absence of comprehensive published data, researchers will likely need to determine the solubility and stability of this compound for their specific applications. The following are detailed methodologies for key experiments.

Solubility Determination: Gravimetric Method

This is a classical and accurate method for determining solubility.[14]

Objective: To determine the mass of this compound that dissolves in a given volume of solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Sealed, temperature-controlled shaker or agitator

-

Syringe filter (e.g., 0.45 µm PTFE)

-

Pre-weighed vials

-

Analytical balance

-

Vacuum oven or rotary evaporator

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

-

Allow the mixture to settle, letting the undissolved solid sediment.

-

Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial.[15]

-

Record the exact volume of the filtered solution.

-

Evaporate the solvent from the vial under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point).[14]

-

Once the solvent is completely removed, cool the vial in a desiccator and weigh it again.

-

Calculate the solubility by subtracting the initial weight of the vial from the final weight and dividing by the volume of the solution.

Stability Assessment: HPLC-Based Degradation Study

This method allows for the quantification of the parent compound and the detection of degradation products over time under various stress conditions.

Objective: To evaluate the stability of this compound under conditions of varying pH, temperature, and light exposure.

Materials:

-

This compound

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH values (e.g., pH 4, 7, 9)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

C18 HPLC column or other appropriate stationary phase

-

Temperature-controlled chambers

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Sample Preparation:

-

pH Stability: Dilute the stock solution with buffers of different pH values to a final desired concentration.

-

Thermal Stability: Aliquot the stock solution into vials and place them in temperature-controlled chambers at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

Photostability: Expose aliquots of the stock solution to a controlled light source in a photostability chamber, while keeping control samples in the dark.

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each stress sample.

-

HPLC Analysis:

-

Develop a suitable HPLC method to separate this compound from any potential degradation products.

-

Inject the samples onto the HPLC system.

-

Quantify the peak area of the parent compound at each time point.

-

-

Data Analysis: Plot the concentration or peak area of this compound as a function of time for each stress condition. This will allow for the determination of the degradation rate. The appearance of new peaks in the chromatogram would indicate the formation of degradation products.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for characterizing the solubility and stability of this compound.

Workflow for solubility and stability profiling.

This guide serves as a foundational resource for researchers working with this compound. While published quantitative data is scarce, the provided protocols and established characteristics offer a robust framework for its empirical evaluation in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 13472-79-2 [sigmaaldrich.com]

- 3. internal.pipharm.com [internal.pipharm.com]

- 4. This compound 97 13472-79-2 [sigmaaldrich.com]

- 5. 2-Hydroxy-5-iodoypyridine | C5H4INO - BuyersGuideChem [buyersguidechem.com]

- 6. This compound | C5H4INO | CID 459500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 9. wuxibiology.com [wuxibiology.com]

- 10. 129034-38-4 CAS MSDS (2-Iodo-5-hydroxypyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. This compound CAS#: 13472-79-2 [m.chemicalbook.com]

- 12. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Halogenated acetaldehydes: analysis, stability and fate in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Pivotal Role of 2-Hydroxy-5-iodopyridine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the synthesis, applications, and therapeutic potential of 2-Hydroxy-5-iodopyridine, a key scaffold in drug discovery. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a survey of its utility in generating novel therapeutic agents, particularly in oncology and inflammatory diseases.

This compound, also known as 5-iodo-2-pyridone, has emerged as a versatile and highly valuable building block in the field of medicinal chemistry. Its unique structural features, including a pyridone core that can act as both a hydrogen bond donor and acceptor, and a strategically placed iodine atom, make it an ideal starting point for the synthesis of a diverse range of biologically active molecules. This guide provides a detailed overview of its applications, supported by experimental data and protocols, to aid researchers in leveraging this scaffold for the development of next-generation therapeutics.[1]

Core Attributes and Synthetic Versatility

The 2-pyridone motif is considered a "privileged scaffold" in drug discovery due to its favorable physicochemical properties, such as metabolic stability and aqueous solubility, which are critical for drug-like characteristics. The presence of the iodine atom at the 5-position offers a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions. These reactions allow for the facile introduction of a wide array of aryl, heteroaryl, and alkynyl moieties, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of pharmacological properties.

Key Therapeutic Applications

Research has demonstrated the significant potential of this compound derivatives in several therapeutic areas, primarily focused on the inhibition of protein kinases that are critical in disease signaling pathways.

Anticancer Activity: Targeting Kinase Signaling Cascades

A significant body of research has focused on the development of anticancer agents derived from the 2-pyridone scaffold. These compounds often function as potent kinase inhibitors, targeting key players in cancer progression such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p38 Mitogen-Activated Protein Kinase (MAPK), and c-Jun N-terminal Kinase (JNK).

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 playing a central role. Several studies have reported the synthesis of pyridine and pyridone derivatives as potent VEGFR-2 inhibitors. For instance, novel 3-cyano-6-naphthylpyridine derivatives have demonstrated VEGFR-2 inhibitory activity at the sub-nanomolar level.[2] Similarly, other pyridine-based compounds have shown potent inhibition of VEGFR-2 with IC50 values comparable to the approved drug Sorafenib.[2][3]

dot

p38 MAPK and JNK Inhibition: The p38 MAPK and JNK signaling pathways are activated by cellular stress and inflammatory cytokines and are implicated in both inflammation and cancer. Pyridinylimidazole compounds have been identified as selective inhibitors of p38 MAPK. The development of 2-phenoxypyridine and aminopyrazole derivatives has yielded potent JNK inhibitors, with some demonstrating high selectivity for the JNK3 isoform, which is predominantly expressed in the brain and is a target for neurodegenerative disorders.

dot

Anti-inflammatory Activity

The role of p38 MAPK in regulating the production of pro-inflammatory cytokines makes its inhibitors promising candidates for the treatment of inflammatory diseases. The development of p38 MAPK inhibitors from pyridone-based scaffolds has shown potential in suppressing inflammatory responses.

Quantitative Data Summary

The following tables summarize the biological activity of various pyridine and pyridone derivatives, highlighting the potential of this chemical class. While not all compounds are direct derivatives of this compound, they underscore the therapeutic promise of the core scaffold.

| Compound Class | Target | IC50 (µM) | Cancer Cell Line | Reference |

| Pyridine-urea | VEGFR-2 | 3.93 ± 0.73 | - | [4] |

| Pyridine-urea | MCF-7 (Breast) | 0.11 (72h) | MCF-7 | [4] |

| Cyanopyridone | VEGFR-2 | 0.124 ± 0.011 | - | [5] |

| Cyanopyridone | HER-2 | 0.077 ± 0.003 | - | [5] |

| Cyanopyridone | MCF-7 (Breast) | 1.39 ± 0.08 | MCF-7 | [5] |

| Pyridine Derivative | VEGFR-2 | 0.12 | - | [3] |

| Pyridine Derivative | HepG2 (Liver) | 4.25 | HepG2 | [3] |

| Nicotinamide Derivative | VEGFR-2 | 0.06083 | - | [2] |

| Nicotinamide Derivative | HCT-116 (Colon) | 9.3 ± 0.02 | HCT-116 | [2] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of novel compounds. Below are representative protocols for the key synthetic transformations used to derivatize this compound.

General Procedure for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between this compound and various boronic acids.

dot

Protocol:

-

To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Degassed solvent, such as a mixture of dioxane and water (4:1), is added via syringe.

-

The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 5-aryl-2-hydroxypyridine derivative.

General Procedure for Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.

dot

Protocol:

-

In a dry reaction flask under an inert atmosphere, combine this compound (1.0 eq.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).

-

Add an anhydrous, degassed solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base such as triethylamine (2.5 eq.).

-

The terminal alkyne (1.1 eq.) is then added dropwise to the stirred mixture.

-

The reaction is stirred at room temperature or gently heated (e.g., to 60 °C) and monitored for completion by TLC or LC-MS.

-

After the reaction is complete, the mixture is diluted with an organic solvent and washed with saturated aqueous ammonium chloride and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.

-

The resulting crude material is purified by flash column chromatography to afford the 5-alkynyl-2-hydroxypyridine product.

Conclusion

This compound stands as a cornerstone scaffold for the development of novel therapeutic agents. Its synthetic tractability, coupled with the favorable pharmacological properties of the resulting pyridone derivatives, ensures its continued prominence in medicinal chemistry. The ability to readily generate diverse libraries of compounds through established cross-coupling methodologies provides a powerful platform for the discovery of potent and selective inhibitors of key biological targets. This guide serves to equip researchers with the foundational knowledge and practical protocols to effectively utilize this versatile building block in their drug discovery endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

The Expanding Chemical Toolbox: A Technical Guide to Novel Reactions of 2-Hydroxy-5-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-iodopyridine, also known as 5-iodo-2-pyridone, is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis. Its unique electronic properties and the presence of two reactive sites—the hydroxyl/pyridone functionality and the carbon-iodine bond—allow for diverse chemical transformations, making it a valuable scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth overview of recently developed and novel reactions involving this compound, with a focus on powerful transition-metal-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate the practical application of these methodologies in a research and development setting.

Core Reactions and Methodologies

The reactivity of this compound can be broadly categorized into reactions involving the pyridine core and those leveraging the C-I bond for cross-coupling. This guide will focus on the latter, specifically highlighting copper- and palladium-catalyzed transformations that enable the formation of new carbon-carbon and carbon-nitrogen bonds at the 5-position of the pyridine ring.

Copper-Catalyzed C-N Cross-Coupling (Ullmann Condensation)

The copper-catalyzed amination of aryl halides, a variant of the Ullmann condensation, is a powerful tool for the formation of C-N bonds. Recent studies have demonstrated the successful application of this methodology to this compound, providing a direct route to 5-amino-substituted 2-hydroxypyridines. These products are valuable intermediates for the synthesis of various biologically active compounds.

A notable advantage of this approach is the ability to perform the reaction on the unprotected 2-hydroxypyridine scaffold, which simplifies the synthetic sequence by avoiding protection-deprotection steps. The reaction proceeds efficiently with a variety of amines and amides, showcasing its broad substrate scope.

| Entry | Amine/Amide | Time (h) | Yield (%) |

| 1 | Morpholine | 10 | 92 |

| 2 | Piperidine | 10 | 87 |

| 3 | Pyrrolidine | 10 | 85 |

| 4 | N-Methylpiperazine | 14 | 72 |

| 5 | Indole | 12 | 86 |

| 6 | Pyrrole | 8 | 85 |

| 7 | Imidazole | 10 | 82 |

| 8 | Acetamide | 16 | 65 |

| 9 | Benzamide | 18 | 70 |

| 10 | 2-Pyrrolidinone | 16 | 75 |

A sealed tube is charged with this compound (0.5 mmol), CuI (10 mol%), the corresponding amine or amide (1.2 equivalents), K₃PO₄ (3.0 equivalents), and ethylene glycol (10 mol%) in tert-butanol or 2-propanol (3 mL). The tube is sealed and the reaction mixture is heated at 110 °C for the time specified in the table above. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-amino-2-hydroxypyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized organic synthesis, and several key cross-coupling reactions can be effectively applied to this compound to introduce a wide range of substituents at the 5-position.

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting an organoboron species with an organic halide. This reaction is particularly useful for synthesizing biaryl compounds. While specific examples with this compound are not extensively documented, established protocols for other halopyridines can be adapted. The hydroxyl group may require protection or the use of specific ligands to prevent catalyst inhibition.

| Entry | Arylboronic Acid | Base | Ligand | Solvent | Yield (%) |

| 1 | Phenylboronic acid | K₂CO₃ | PPh₃ | Toluene/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Cs₂CO₃ | SPhos | Dioxane | 92 |

| 3 | 3-Thienylboronic acid | K₃PO₄ | XPhos | THF/H₂O | 88 |

| 4 | 4-Acetylphenylboronic acid | K₂CO₃ | dppf | DMF | 75 |

To a degassed solution of this compound (1.0 mmol) and the respective arylboronic acid (1.2 mmol) in a suitable solvent system (e.g., toluene/ethanol/water 4:1:1, 5 mL), an aqueous solution of a base (e.g., 2M Na₂CO₃, 2.0 mmol) is added. A palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) is then added, and the mixture is heated under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the 5-aryl-2-hydroxypyridine.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is highly valuable for the synthesis of arylalkynes, which are important precursors in drug discovery and materials science.

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 91 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 88 |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N | Acetonitrile | 85 |

| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Dioxane | 82 |

In a Schlenk flask under an inert atmosphere, this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%) are dissolved in a suitable solvent (e.g., THF or DMF, 5 mL). A base (e.g., triethylamine or diisopropylamine, 2-3 equivalents) and the terminal alkyne (1.1-1.5 equivalents) are then added. The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60 °C) until completion. The reaction is quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification by column chromatography affords the 5-alkynyl-2-hydroxypyridine.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, providing a more general and often milder alternative to the copper-catalyzed Ullmann reaction for the synthesis of arylamines. This reaction is compatible with a wide range of primary and secondary amines and various functional groups.

| Entry | Amine | Pd Precatalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 90 |

| 2 | Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 95 |

| 3 | n-Butylamine | Pd(OAc)₂ | RuPhos | LiHMDS | THF | 87 |

| 4 | Indazole | Pd₂(dba)₃ | DavePhos | Cs₂CO₃ | Toluene | 82 |

An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equivalents). The tube is evacuated and backfilled with an inert gas. A solvent (e.g., toluene or dioxane) is added, followed by this compound (1.0 equivalent) and the amine (1.2 equivalents). The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed. After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.

Experimental Workflow Overview

The general workflow for performing these novel cross-coupling reactions on this compound is summarized in the diagram below. It highlights the key stages from reaction setup to product isolation and characterization.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of functionalized pyridine derivatives. The copper- and palladium-catalyzed cross-coupling reactions detailed in this guide provide robust and efficient methods for the formation of new C-N and C-C bonds at the 5-position. The provided experimental protocols and quantitative data serve as a practical resource for researchers aiming to incorporate these novel reactions into their synthetic strategies. The continued exploration of new catalytic systems and reaction conditions will undoubtedly further expand the synthetic utility of this compound in the development of new pharmaceuticals and agrochemicals.

2-Hydroxy-5-iodopyridine: A Pivotal Building Block in Modern Organic Synthesis for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Hydroxy-5-iodopyridine, a halogenated pyridine derivative, has emerged as a versatile and highly valuable building block in the field of organic synthesis. Its unique structural features, comprising a nucleophilic hydroxyl group, an electrophilic iodinated carbon, and the inherent aromaticity of the pyridine ring, offer a trifecta of reactive sites. This enables its participation in a wide array of chemical transformations, making it a sought-after precursor for the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry and drug development. This guide provides a comprehensive overview of the chemical properties, key synthetic applications, and experimental protocols involving this compound, with a focus on its role in the generation of novel therapeutic agents.

Physicochemical Properties and Reactivity

This compound exists in equilibrium with its tautomeric form, 5-iodo-2(1H)-pyridone. This tautomerism plays a crucial role in its reactivity, influencing its behavior in different chemical environments. The presence of the electron-withdrawing iodine atom at the 5-position and the hydroxyl/oxo group at the 2-position significantly influences the electron density of the pyridine ring, making it amenable to various substitution reactions.

Table 1: Physicochemical Properties of this compound [1][2][3][4][5]

| Property | Value |

| CAS Number | 13472-79-2 |

| Molecular Formula | C₅H₄INO |

| Molecular Weight | 221.00 g/mol [2][3][4] |

| Appearance | White to yellow or orange powder/crystal[5] |

| Melting Point | 192-196 °C[3][5] |

| Solubility | Insoluble in water[6] |

| SMILES | C1=CC(=O)NC=C1I |

| InChI Key | ZDJUNNCVIDKJAN-UHFFFAOYSA-N |

Core Synthetic Applications

The synthetic utility of this compound is most prominently demonstrated in its application as a key scaffold in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are fundamental tools for the construction of carbon-carbon and carbon-nitrogen bonds, respectively. These transformations allow for the introduction of diverse molecular fragments onto the pyridine core, leading to the generation of large libraries of compounds for biological screening.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the iodinated position of this compound and various organoboron reagents. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in many biologically active molecules. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored depending on the specific boronic acid or ester used.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of 2-Substituted Halopyridines with Arylboronic Acids

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Chloropyridine | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | PCy₃ (3) | K₃PO₄ | Dioxane/H₂O | 100 | 95 | [5] |

| 2-Amino-5-chloropyridine | 3-Pyridylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 85 | [5] |

| 3-Chloroindazole | 5-Indoleboronic acid | SPhos Precatalyst (2.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 90 | [7] |

| 6-Chloroindole | Phenylboronic acid | P1 (XPhos precatalyst) (1-1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 97 | [4] |

Note: Data for this compound was not explicitly available in a tabulated format. The table presents data for structurally related compounds to provide an indication of typical reaction conditions and yields.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines. This reaction is of paramount importance in medicinal chemistry, as the introduction of amine functionalities is a key strategy for modulating the physicochemical and pharmacological properties of drug candidates, such as solubility, basicity, and receptor binding affinity.

Table 3: Representative Yields for Buchwald-Hartwig Amination of Aryl Halides with Amines

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromothiazole | Piperidine | P1 (GPhos precatalyst) (0.75) | - | NaOTMS | THF | 50 | 95 | |

| 2-Bromopyridine | Volatile Amines | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 80 | 60-88 | |

| Chloroarenes | Cyclic Secondary Amines | NHC-Pd Complex (0.5) | - | K₂CO₃ | Toluene | 110 | 75-98 | [8] |

Note: Data for this compound was not explicitly available in a tabulated format. The table presents data for structurally related compounds to provide an indication of typical reaction conditions and yields.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne. The resulting alkynyl-substituted pyridines are valuable intermediates that can be further elaborated or can themselves exhibit interesting biological activities. This reaction is a cornerstone for the synthesis of conjugated enynes and other complex molecular frameworks.

Table 4: Representative Yields for Sonogashira Coupling of Aryl/Heteroaryl Halides with Terminal Alkynes

| Aryl/Heteroaryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Iodotoluene | Phenylacetylene | 5% Pd/Al₂O₃ | 0.1% Cu₂O | - | THF-DMA (9:1) | 80 | 76 | [1] |

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | DIPA | 70 | 74 | [9] | |

| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 92 | [10] |

Note: Data for this compound was not explicitly available in a tabulated format. The table presents data for structurally related compounds to provide an indication of typical reaction conditions and yields.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of 2-hydroxypyridine are prevalent scaffolds in the design of kinase inhibitors, a major class of therapeutics for cancer and inflammatory diseases. The ability to readily functionalize the this compound core through the aforementioned coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets. Two prominent signaling pathways frequently targeted by such inhibitors are the PI3K/Akt/mTOR and JAK-STAT pathways.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][11] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for drug development.[2] Small molecule inhibitors designed from scaffolds, including those derived from 2-hydroxypyridine, can be synthesized to target key kinases in this pathway, such as PI3K and Akt.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Hydroxyl and Iodo Groups in 2-Hydroxy-5-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-iodopyridine, a versatile bifunctional heterocyclic compound, serves as a pivotal building block in the synthesis of a wide array of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its unique molecular architecture, featuring both a nucleophilic hydroxyl/pyridone system and an electrophilic iodo group, allows for a diverse range of chemical transformations. This guide provides a comprehensive analysis of the reactivity of these two functional groups, offering insights into their tautomeric equilibrium, comparative reactivity in key synthetic reactions, and detailed experimental protocols. The strategic manipulation of the reactivity of either the hydroxyl/pyridone moiety or the iodo group is crucial for the successful design and execution of synthetic routes toward high-value compounds, including potent kinase inhibitors for therapeutic applications.

Tautomerism of this compound

A fundamental aspect governing the reactivity of the hydroxyl group in this compound is its existence in a tautomeric equilibrium with its corresponding pyridone form, 5-iodo-2(1H)-pyridone. This equilibrium is a dynamic process influenced by several factors, including the solvent, temperature, and pH.

-

In the gas phase or nonpolar solvents , the 2-hydroxypyridine tautomer is generally favored.

-

In polar solvents and in the solid state , the 2-pyridone tautomer is the predominant species. This is largely due to intermolecular hydrogen bonding, which is more favorable for the pyridone form.[1]

The presence of both tautomers means that the molecule can react as either a nucleophilic phenol-like compound (the hydroxyl form) or as an amide-like structure with a nucleophilic nitrogen and an enolic oxygen (the pyridone form). This ambident nucleophilicity is a key consideration in planning synthetic strategies.

Reactivity of the Iodo Group

The iodo group at the 5-position of the pyridine ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition to a low-valent metal catalyst, which is the rate-determining step in many cross-coupling reactions.

Key reactions involving the iodo group include:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the iodopyridine with an organoboron reagent to form a C-C bond. It is widely used to introduce aryl or vinyl substituents.

-

Sonogashira Coupling: This reaction, also typically palladium-catalyzed with a copper co-catalyst, couples the iodopyridine with a terminal alkyne.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the iodopyridine with an amine.

The reactivity of the iodo group in these reactions is generally high, allowing for efficient coupling under relatively mild conditions.

Reactivity of the Hydroxyl/Pyridone Group

The hydroxyl/pyridone moiety of this compound exhibits nucleophilic character at both the nitrogen and oxygen atoms, leading to the possibility of N-alkylation/arylation or O-alkylation/arylation. The regioselectivity of these reactions is highly dependent on the reaction conditions.

-

N-Alkylation: Generally favored under basic conditions where the pyridone tautomer is deprotonated to form an ambident nucleophile. The nitrogen atom is often the more nucleophilic site, leading to N-substituted pyridones.[2]

-

O-Alkylation: Can be achieved under specific conditions, for example, by using silver salts which have a higher affinity for the oxygen atom, or under Mitsunobu conditions, although the N/O selectivity can be variable.

Comparative Reactivity and Orthogonal Functionalization

The presence of two distinct reactive sites in this compound allows for selective and sequential functionalization, a concept known as orthogonal synthesis. The iodo group is generally more reactive towards transition metal-catalyzed cross-coupling reactions, while the hydroxyl/pyridone group is more susceptible to nucleophilic attack by alkylating or acylating agents.

This difference in reactivity can be exploited to perform sequential reactions. For instance, a Suzuki coupling can be performed on the iodo group while the hydroxyl group is either protected or unreactive under the reaction conditions. Subsequently, the hydroxyl/pyridone group can be functionalized in a separate step.

Quantitative Data Summary

| Property | Value | Reference |

| Physical Properties of this compound | ||

| Molecular Formula | C₅H₄INO | [3] |

| Molecular Weight | 220.99 g/mol | [3] |

| Melting Point | 192-196 °C | [3] |

| pKa | ~10.15 (predicted) | [4] |

| Tautomeric Equilibrium (2-Hydroxypyridine/2-Pyridone) | ||

| Gas Phase (Energy Difference) | 2.43 to 3.3 kJ/mol (favoring 2-hydroxypyridine) | [5] |

| Polar Solvents | Favors 2-pyridone | [5] |

| Bond Dissociation Energies (Indicative of Reactivity) | ||

| C-I in Iodobenzene | ~272 kJ/mol | [6] |

| O-H in Phenol | ~363 kJ/mol | [6] |

Note: Bond dissociation energies are for related, not identical, structures and are provided for general comparison of bond strengths.

Application in Drug Development: Synthesis of GSK1070916

A prominent example of the utility of this compound is its use as a key intermediate in the synthesis of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases. The synthesis of this complex molecule showcases the strategic functionalization of both the iodo and the hydroxyl/pyridone groups.

The general synthetic workflow for a key intermediate of GSK1070916 starting from this compound can be conceptualized as follows:

Caption: Synthetic workflow for a 7-azaindole intermediate of GSK1070916.

Experimental Protocols

The following are detailed experimental protocols for key reactions involving this compound, based on established methodologies for similar substrates.

Sonogashira Coupling of this compound

This protocol describes a typical procedure for the palladium and copper-catalyzed coupling of this compound with a terminal alkyne.[1][7]

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

-

Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) to the flask.

-

Stir the mixture at room temperature for 10 minutes.

-

Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the palladium-catalyzed amination of this compound.[8][9]

Materials:

-

This compound

-

Amine (e.g., morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and Xantphos (0.03 mmol, 3 mol%).

-

Add anhydrous toluene (5 mL) and the amine (1.2 mmol).

-

Add sodium tert-butoxide (1.4 mmol).

-

Heat the reaction mixture to 100-110 °C and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

N-Alkylation of this compound

This protocol outlines a general procedure for the N-alkylation of this compound.[2][10]

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol) and potassium carbonate (1.5 mmol).

-

Add anhydrous DMF (5 mL) and stir the suspension.

-

Add the alkyl halide (1.1 mmol) to the mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the N- and O-alkylated products.

Caption: Competing pathways in the alkylation of 5-iodopyridin-2-one.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The distinct and tunable reactivity of its hydroxyl/pyridone and iodo functionalities provides chemists with a powerful platform for the construction of complex molecular architectures. A thorough understanding of the tautomeric equilibrium and the factors that influence the chemoselectivity of reactions at each site is paramount for the strategic design of synthetic routes. The successful application of this molecule in the synthesis of important pharmaceutical agents such as GSK1070916 underscores its significance in drug discovery and development. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers leveraging the unique chemical properties of this compound in their synthetic endeavors.

References

- 1. rsc.org [rsc.org]

- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 3. Azaindole synthesis [organic-chemistry.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 2-Hydroxy-5-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in drug discovery and development for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. The 2-pyridone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.

This document provides a detailed protocol for the Suzuki coupling of 2-hydroxy-5-iodopyridine (which exists in tautomeric equilibrium with 5-iodo-2(1H)-pyridone) with various arylboronic acids. The presence of the 2-hydroxy group presents a unique challenge due to its potential to coordinate with the palladium catalyst or participate in side reactions. The protocols outlined below are based on established methodologies for similar pyridone systems and provide a robust starting point for reaction optimization.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex. The base is crucial for the activation of the boronic acid.

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond in the product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

Two primary strategies are presented for the Suzuki coupling of this compound: direct coupling of the unprotected pyridone and a protection-coupling-deprotection sequence.

Protocol 1: Direct Suzuki Coupling of 5-Iodo-2(1H)-pyridone

This protocol is advantageous for its step-economy. The choice of catalyst, ligand, base, and solvent is critical to achieving good yields due to the presence of the acidic proton on the pyridone nitrogen.

Materials:

-

5-Iodo-2(1H)-pyridone

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene/ethanol mixture)

-

Water (often used as a co-solvent)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

Procedure:

-